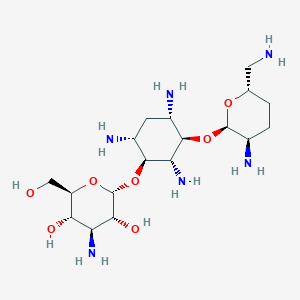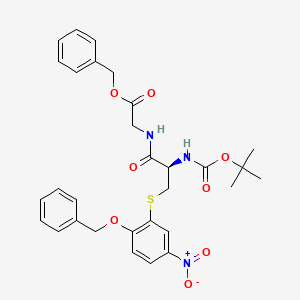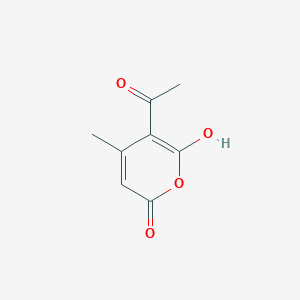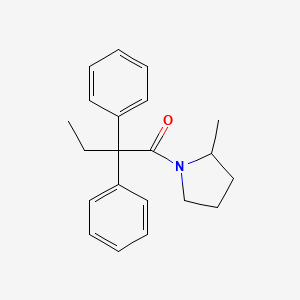
1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-diphenylbutanoyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-diphenylbutyric acid with 2-methylpyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine can be compared with other similar compounds, such as:
4-Bromo-2,2-diphenylbutyric acid: Similar in structure but with a bromine substituent, which may alter its reactivity and biological activity.
2,2-Diphenylbutyric acid: Lacks the pyrrolidine ring, making it less complex and potentially less versatile in its applications.
2-Methylpyrrolidine: The pyrrolidine ring without the diphenylbutanoyl group, which may have different chemical and biological properties.
The uniqueness of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine lies in its combined structural features, which confer specific reactivity and potential biological activities not observed in the simpler analogs.
Propiedades
Número CAS |
34067-03-3 |
|---|---|
Fórmula molecular |
C21H25NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-(2-methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one |
InChI |
InChI=1S/C21H25NO/c1-3-21(18-12-6-4-7-13-18,19-14-8-5-9-15-19)20(23)22-16-10-11-17(22)2/h4-9,12-15,17H,3,10-11,16H2,1-2H3 |
Clave InChI |
DWIZRPDYYVIEIV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


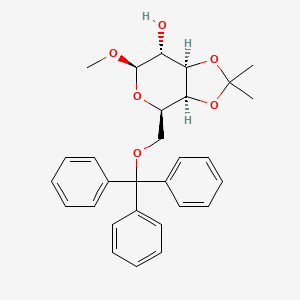
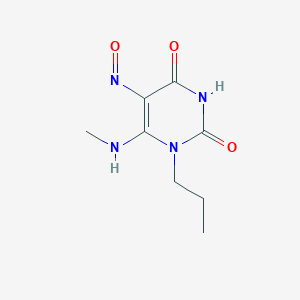
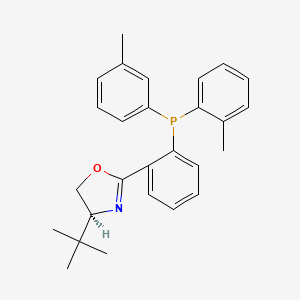
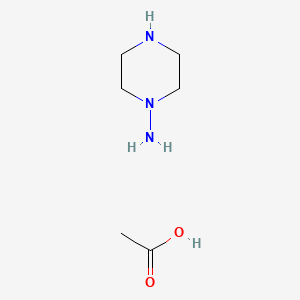
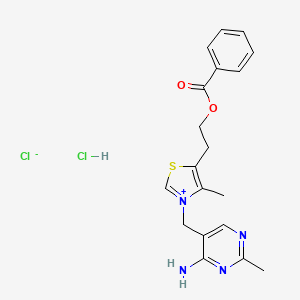

![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
